Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Preparation Methods
The synthesis of Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and isopentyloxyphenyl groups.
Formation of the pyridine ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Coupling reactions: The final step involves coupling the pyrazole and pyridine rings through esterification reactions to form the complete compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with similar compounds such as:
(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar pyrazole and isopentyloxyphenyl structure but differs in the presence of a thiazolidinone ring.
(4-((3-Chloro-4-(isopentyloxy)benzyl)oxy)phenyl)acetic acid: This compound shares the isopentyloxyphenyl group but has a different core structure and functional groups.
Properties
Molecular Formula |
C43H43N3O5 |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C43H43N3O5/c1-29(2)24-25-49-36-22-20-34(21-23-36)41-37(26-46(45-41)35-18-12-7-13-19-35)40-38(42(47)50-27-32-14-8-5-9-15-32)30(3)44-31(4)39(40)43(48)51-28-33-16-10-6-11-17-33/h5-23,26,29,40,44H,24-25,27-28H2,1-4H3 |
InChI Key |
HSEKOLSVXLODIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)OCCC(C)C)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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